epsilon-Rhodomycin rdc
Description
Properties
CAS No. |
76463-92-8 |
|---|---|
Molecular Formula |
C42H53NO15 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1 |
InChI Key |
KXRPCMRUNHOYFX-XPBCLHBESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Catalysis of Epsilon Rhodomycin Compounds
Biosynthesis of the Epsilon-Rhodomycinone (B1195070) Aglycone
The formation of the characteristic tetracyclic ring structure of ε-rhodomycinone is a multi-step process that begins with the assembly of a polyketide chain, followed by a series of precise tailoring reactions.
The biosynthesis of the aglycone ε-rhodomycinone is initiated by a Type II Polyketide Synthase (PKS) system. This enzymatic machinery catalyzes the serial condensation of small carboxylic acid units to form a nascent polyketide chain. The process begins with a propionyl-CoA starter unit, followed by the addition of nine malonyl-CoA extender units. researchgate.netmdpi.com This series of condensations results in the formation of a 21-carbon decaketide. mdpi.com
The core PKS enzymes are encoded by a cluster of genes, including dpsA, dpsB, dpsC, and dpsG. mdpi.comnih.gov These genes produce the essential components of the minimal PKS, such as ketosynthases (KSα and KSβ), an acyl carrier protein (ACP), and a chain length factor. mdpi.comnih.govresearchgate.net
| Gene | Enzyme/Protein | Function |
|---|---|---|
| dpsA | 3-oxoacyl ACP synthase | Component of the ketosynthase complex involved in chain elongation. mdpi.comnih.gov |
| dpsB | Ketosynthase (KSβ) | Component of the minimal PKS, works with KSα for chain elongation. mdpi.comnih.gov |
| dpsC | Ketosynthase (KSα) | Component of the minimal PKS, responsible for selecting the starter unit. nih.govasm.org |
| dpsD | Acyltransferase | Loads extender units (malonyl-CoA) onto the ACP. nih.govasm.org |
| dpsG | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain via a phosphopantetheinyl arm. mdpi.comnih.gov |
Once the full-length polyketide chain is assembled, it is released from the PKS and undergoes a series of tailoring reactions to achieve its final, stable tetracyclic structure. These modifications, including cyclization, reduction, and hydroxylation, are catalyzed by a suite of dedicated enzymes. nih.govrsc.org
The initial steps involve a ketoreduction at C-9, catalyzed by a ketoreductase (dpsE), followed by several cyclization and aromatization reactions governed by enzymes such as an aromatase (dpsF) and a cyclase (dpsY), which form the first three rings. mdpi.comnih.govnih.gov The intermediate is then oxygenated by a monooxygenase (dnrG) to form aklanonic acid. mdpi.com This is followed by O-methylation by a methyltransferase (dnrC) to yield aklaviketone. mdpi.com The final ring is closed by the DnrD cyclase, and subsequent reduction and hydroxylation steps are carried out by DnrH (aklaviketone reductase) and DnrF (hydroxylase) to produce the final aglycone, ε-rhodomycinone. mdpi.comnih.gov
| Gene | Enzyme | Reaction Type | Function |
|---|---|---|---|
| dpsE | Ketoreductase | Reduction | Catalyzes the ketoreduction of the decaketide intermediate. mdpi.comnih.gov |
| dpsF | Aromatase | Aromatization/Cyclization | Involved in the cyclization and aromatization of the first ring. mdpi.comnih.gov |
| dpsY | Cyclase | Cyclization | Governs an early cyclization step to form the polycyclic scaffold. mdpi.comnih.gov |
| dnrG | Monooxygenase | Oxygenation | Adds a keto group to form aklanonic acid. mdpi.com |
| dnrC | S-adenosyl-L-methionine methyltransferase | Methylation | Transforms aklanonic acid to aklaviketone. mdpi.com |
| dnrD | Alkanoic acid methyl ester cyclase | Cyclization | Catalyzes the fourth and final ring cyclization. mdpi.comnih.gov |
| dnrH | Aklaviketone reductase | Reduction | Reduces the C-7 keto group of the aklaviketone intermediate. mdpi.comnih.gov |
| dnrF | Hydroxylase | Hydroxylation | Adds a hydroxyl group to complete the formation of ε-rhodomycinone. mdpi.comnih.gov |
The biosynthesis of the ε-rhodomycinone aglycone is fundamentally dependent on the primary metabolism of the producing organism, typically a Streptomyces species. Central metabolic pathways provide the essential building blocks, propionyl-CoA (one unit) and malonyl-CoA (nine units). researchgate.net Malonyl-CoA is primarily derived from acetyl-CoA through the action of acetyl-CoA carboxylase. These initial precursors are supplied by catabolic pathways such as the Embden-Meyerhof-Parnas pathway (glycolysis) and the Pentose Phosphate Pathway, which break down carbohydrates like glucose. Redirecting carbon flux from these central pathways towards polyketide biosynthesis is a key strategy for enhancing production yields. nih.gov
Biosynthesis of Amino Sugar Moieties for Glycosylation
The biological activity of many anthracyclines is dependent on the attachment of one or more deoxysugar moieties. nih.gov For rhodomycin-class compounds, the key sugars are L-daunosamine and its dimethylated analog, L-rhodosamine.
The biosynthesis of the activated sugar donor, TDP-L-daunosamine, begins with D-glucose-1-phosphate, a common intermediate in carbohydrate metabolism. nih.govresearchgate.net A series of enzymatic steps converts this precursor into the final TDP-L-daunosamine, which is then ready for attachment to the aglycone. nih.govacs.org
The precursor for TDP-L-rhodosamine is TDP-L-daunosamine itself. nih.gov The conversion is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.govfrontiersin.org In organisms that produce rhodosamine-containing compounds, such as Streptomyces galilaeus, two N-methyltransferases, AclP and AknX2, are required for the N,N-dimethylation of the amino group on the daunosamine moiety to yield rhodosamine. nih.govfrontiersin.org
The pathway from D-glucose-1-phosphate to TDP-L-daunosamine is governed by a set of enzymes encoded by the dnm gene cluster. nih.gov The process starts with the enzymes DnmL (a transferase) and DnmM (a dehydratase), which together generate TDP-4-keto-6-deoxy-D-glucose. mdpi.comnih.gov An epimerase, DnmU, then converts this intermediate into its L-isomer. mdpi.comnih.gov Subsequently, a C-3 keto group and an amino group are added by other enzymes in the pathway, including an aminotransferase (DnmJ). mdpi.comnih.gov The final step is a stereospecific reduction of the C-4 keto group by the ketoreductase DnmV, which yields the final product, TDP-L-daunosamine. mdpi.comnih.gov
| Gene | Enzyme | Function in Pathway |
|---|---|---|
| dnmL | Transferase (e.g., Glucose-1-phosphate thymidylyltransferase) | Initiates the pathway by converting glucose-1-phosphate to TDP-D-glucose. nih.gov |
| dnmM | Dehydratase (e.g., TDP-glucose 4,6-dehydratase) | Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. nih.gov |
| dnmU | Epimerase | Catalyzes epimerization at C-3 and C-5 to form the L-sugar intermediate. mdpi.comnih.gov |
| dnmJ | Aminotransferase | Adds an amino group at the C-3 position. mdpi.comnih.gov |
| dnmV | Ketoreductase | Performs the final C-4 keto reduction to form TDP-L-daunosamine. mdpi.comnih.gov |
Glycosylation of Epsilon-Rhodomycinone
The addition of sugar moieties to the epsilon-rhodomycinone aglycone is a critical step in the biosynthesis of various anthracyclines, significantly influencing their biological activity. This process is mediated by specific enzymes known as glycosyltransferases, which catalyze the formation of a glycosidic bond between the aglycone and a nucleotide-activated sugar.
Glycosyltransferase-Mediated Attachment of Amino Sugars to Epsilon-Rhodomycinone
The enzymatic glycosylation of epsilon-rhodomycinone is a key branching point in the biosynthesis of different rhodomycin (B1170733) compounds. The attachment of an amino sugar, such as L-daunosamine or L-rhodosamine, to the C7-hydroxyl group of epsilon-rhodomycinone is catalyzed by dedicated glycosyltransferases. For instance, in the biosynthesis of daunorubicin (B1662515) and doxorubicin (B1662922), the glycosyltransferase DnrS is responsible for the transfer of TDP-L-daunosamine to epsilon-rhodomycinone asm.org. This reaction marks the formation of the first glycosylated intermediate in the pathway.
Metabolic engineering studies have demonstrated that it is possible to alter the sugar moiety attached to epsilon-rhodomycinone by introducing heterologous glycosyltransferase genes. For example, the introduction of the glycosyltransferases AknS and AknT from the aclarubicin (B47562) biosynthetic gene cluster into a doxorubicin-producing strain resulted in the successful incorporation of L-rhodosamine onto epsilon-rhodomycinone nih.gov. This highlights the potential for creating novel anthracycline derivatives through the manipulation of these enzymatic steps.
Substrate Specificity of Glycosyltransferases (e.g., DnrS, AknS, AknT)
Glycosyltransferases involved in anthracycline biosynthesis exhibit a degree of substrate promiscuity, although they often show a preference for their native sugar donor and aglycone acceptor. DnrS, the native glycosyltransferase in the doxorubicin pathway, is known to utilize TDP-L-daunosamine for the glycosylation of epsilon-rhodomycinone asm.org. While glycosyltransferases are generally described as being able to accept a range of substrates, DnrS may favor daunosamine over other amino sugars like rhodosamine nih.gov.
In the aclarubicin pathway, the glycosylation of the aglycone is a two-component catalytic system involving AknS and AknT nih.govnih.gov. AknS is the glycosyltransferase that transfers L-rhodosamine to the aglycone, but its activity is significantly enhanced by the presence of AknT nih.govnih.gov. AknT acts as an activating protein, increasing the turnover rate (kcat) of AknS by as much as 200-fold without affecting the binding affinity (Km) for the substrate nih.gov. This suggests that AknT induces a conformational change in AknS that stabilizes the transition state of the glycosyltransfer reaction nih.gov. The AknS/AknT complex has been successfully used to attach L-rhodosamine to epsilon-rhodomycinone in engineered biosynthetic pathways nih.gov.
| Enzyme | Native Sugar Substrate | Aglycone Substrate | Activating Protein | Effect of Activating Protein |
| DnrS | TDP-L-daunosamine | Epsilon-rhodomycinone | - | - |
| AknS | TDP-L-rhodosamine | Aklavinone (B1666741) / Epsilon-rhodomycinone | AknT | Increases kcat by ~200-fold |
Formation of Epsilon-Rhodomycin T and Rhodomycin D
The identity of the amino sugar attached to epsilon-rhodomycinone dictates the resulting rhodomycin derivative. The glycosylation of epsilon-rhodomycinone with TDP-L-daunosamine, a reaction catalyzed by the glycosyltransferase DnrS, leads to the formation of rhodomycin D asm.orgresearchgate.net. Rhodomycin D is the first glycoside intermediate in the biosynthetic pathways of daunorubicin and doxorubicin asm.org.
Alternatively, when epsilon-rhodomycinone is glycosylated with the N,N-dimethylated amino sugar L-rhodosamine, the product is epsilon-rhodomycin T nih.gov. This has been achieved through metabolic engineering by introducing the N-methyltransferases AclP and AknX2, which convert TDP-L-daunosamine to TDP-L-rhodosamine, along with the glycosyltransferases AknS and AknT, into a doxorubicin-producing host nih.gov. The AknS/AknT complex then catalyzes the attachment of L-rhodosamine to epsilon-rhodomycinone to yield epsilon-rhodomycin T nih.gov.
Downstream Tailoring Reactions of Epsilon-Rhodomycin Derivatives
Following the initial glycosylation event, the epsilon-rhodomycin derivatives undergo a series of tailoring reactions that further modify the molecule, leading to the final bioactive compounds. These reactions include demethylation, decarboxylation, and methylation, each catalyzed by specific enzymes.
15-Methylesterase Activity and Decarboxylation (e.g., DnrP, RdmC)
A key tailoring step is the removal of the methoxycarbonyl group at the C-10 position of the anthracycline ring. This process is initiated by a 15-methylesterase. In the doxorubicin biosynthetic pathway, the enzyme DnrP catalyzes this activity on rhodomycin D researchgate.net. However, studies have shown that DnrP is unable to efficiently process substrates containing an N,N-dimethylated sugar moiety, such as epsilon-rhodomycin T frontiersin.org.
To overcome this bottleneck in engineered pathways aimed at producing N,N-dimethylated anthracyclines, a homologous enzyme, RdmC, from the rhodomycin biosynthetic pathway of Streptomyces purpurascens has been utilized nih.govfrontiersin.org. RdmC accepts epsilon-rhodomycin T as a substrate, catalyzing the 15-methylesterase activity nih.govfrontiersin.org. The action of the 15-methylesterase is a prerequisite for the subsequent 10-decarboxylation, a moonlighting activity of the methyltransferase DnrK nih.govfrontiersin.org.
4-O-Methyltransferase Activity (e.g., DnrK)
The final tailoring steps often involve methylation at the C-4 position of the aglycone. The enzyme responsible for this reaction is the S-adenosyl-L-methionine (SAM)-dependent 4-O-methyltransferase, DnrK nih.govnih.gov. DnrK exhibits a broad substrate specificity, being able to methylate various anthracycline intermediates at the 4-hydroxyl position asm.org. In the context of epsilon-rhodomycin derivatives, DnrK catalyzes the 4-O-methylation of the product of the 15-methylesterase reaction nih.govfrontiersin.org.
Interestingly, DnrK is a bifunctional enzyme that also possesses a 10-decarboxylation "moonlighting" activity nih.govnih.govoup.com. This decarboxylation is dependent on the prior removal of the methyl group at C-15 by an esterase like DnrP or RdmC nih.govfrontiersin.orgoup.com. Therefore, the combined activity of RdmC and DnrK on epsilon-rhodomycin T results in both 15-demethylation and 10-decarboxylation, followed by 4-O-methylation, leading to the formation of N,N-dimethyl-13-deoxydaunorubicin frontiersin.org. DnrK is noted to be quite specific for monoglycosylated substrates nih.govoup.com.
| Enzyme | Function | Substrate(s) | Product(s) |
| DnrP | 15-Methylesterase | Rhodomycin D | 10-carboxy-13-deoxycarminomycin |
| RdmC | 15-Methylesterase | Epsilon-rhodomycin T | 10-decarboxymethyl-epsilon-rhodomycin T |
| DnrK | 4-O-Methyltransferase, 10-Decarboxylase | Product of DnrP/RdmC activity | 4-O-methylated and 10-decarboxylated anthracyclines |
Cytochrome P450 Monooxygenase Activity (e.g., DoxA) on Epsilon-Rhodomycin-Derived Intermediates
The biosynthesis of clinically significant anthracyclines, such as doxorubicin, involves a series of complex tailoring reactions that modify the initial aglycone structure derived from ε-rhodomycinone. A crucial enzyme in this process is DoxA, a cytochrome P450 monooxygenase. nih.govpeerj.com DoxA is a versatile, heme-dependent enzyme that catalyzes several oxidative steps late in the biosynthetic pathway. nih.gov While ε-rhodomycinone itself must first be glycosylated and undergo other modifications, DoxA acts on the subsequent anthracycline intermediates.
DoxA, found in Streptomyces sp. strain C5 and Streptomyces peucetius, is responsible for key hydroxylations and oxidations. nih.govuniprot.org Its primary role involves the C-13 oxidation of intermediates like 13-deoxycarminomycin and 13-deoxydaunorubicin. nih.govmdpi.com This process occurs in two stages: DoxA first catalyzes the hydroxylation of the C-13 position to form 13-dihydro-anthracyclines, such as 13-dihydrocarminomycin and 13-dihydrodaunorubicin. nih.govuniprot.org Subsequently, it oxidizes these hydroxylated intermediates into their respective 13-keto forms, yielding carminomycin and daunorubicin. nih.govuniprot.org The enzyme shows a strong preference for substrates that have a 4-methoxy substitution. uniprot.org
Notably, DoxA from Streptomyces sp. strain C5 cannot process substrates that retain the 10-carbomethoxyl group present in earlier intermediates like rhodomycin D. nih.govuniprot.org This indicates that the decarbomethoxylation step must occur before DoxA can act. In some strains, DoxA can also catalyze the C-14 hydroxylation of daunorubicin to form doxorubicin, a reaction that is often inefficient and considered a rate-limiting step in doxorubicin production. peerj.commdpi.com
The catalytic activity of DoxA is dependent on redox partners to transfer electrons from NAD(P)H to the heme iron, a characteristic feature of bacterial type I P450 systems. nih.gov
| Enzyme | Substrate(s) | Product(s) | Function |
| DoxA (Cytochrome P450) | 13-deoxycarminomycin | 13-dihydrocarminomycin, Carminomycin | C-13 Hydroxylation & Oxidation |
| 13-deoxydaunorubicin | 13-dihydrodaunorubicin, Daunorubicin | C-13 Hydroxylation & Oxidation | |
| Daunorubicin | Doxorubicin | C-14 Hydroxylation |
Formation of Key Intermediates: 4-Methoxy-Epsilon-Rhodomycin T and 10-Carboxy-13-Deoxycarminomycin
The biosynthetic journey from the initial glycosylated product, rhodomycin D, towards mature anthracyclines involves the formation of several critical intermediates. The generation of these compounds is facilitated by specific tailoring enzymes that modify the core structure.
Formation of 10-Carboxy-13-Deoxycarminomycin: A pivotal early step in modifying the ε-rhodomycinone glycoside is the removal of the carbomethoxy group at the C-10 position. The enzyme responsible for this reaction is DauP (also referred to as DnrP), an esterase. nih.govmdpi.com DauP acts on rhodomycin D, which is formed by the glycosylation of ε-rhodomycinone, to unequivocally remove the carbomethoxy group. nih.gov This enzymatic action yields the key intermediate 10-carboxy-13-deoxycarminomycin. nih.govnih.gov This decarbomethoxylation is a prerequisite for the subsequent C-13 oxidation by the cytochrome P450 monooxygenase, DoxA. nih.govuniprot.org
Formation of 4-Methoxy-Epsilon-Rhodomycin T: In engineered biosynthetic pathways, and as part of the natural diversity of anthracycline production, various modified intermediates can be formed. One such compound is 4-methoxy-ε-rhodomycin T. This intermediate arises from the enzymatic modification of ε-rhodomycin T, a compound where ε-rhodomycinone is glycosylated with the sugar L-rhodosamine. nih.govfrontiersin.org The formation of 4-methoxy-ε-rhodomycin T is catalyzed by the 4-O-methyltransferase DnrK (also known as DauK). nih.govnih.gov This enzyme transfers a methyl group to the hydroxyl group at the C-4 position of the anthracycline ring. nih.gov Studies have shown that DnrK has a broad substrate specificity, as it can also methylate rhodomycin D and 10-carboxy-13-deoxycarminomycin at the same position. nih.gov The accumulation of 4-methoxy-ε-rhodomycin T in some engineered strains indicates that subsequent tailoring steps, such as the 10-decarboxylation, can be bottlenecks in the pathway. frontiersin.org
| Intermediate | Precursor | Enzyme(s) | Key Transformation |
| 10-Carboxy-13-Deoxycarminomycin | Rhodomycin D | DauP / DnrP (Esterase) | Removal of C-10 carbomethoxy group |
| 4-Methoxy-Epsilon-Rhodomycin T | ε-Rhodomycin T | DnrK / DauK (Methyltransferase) | Addition of methyl group at C-4 hydroxyl |
Genetic and Metabolic Engineering for Epsilon Rhodomycin Research and Production
Strain Engineering for Enhanced Epsilon-Rhodomycin Production
Engineering the strains that naturally produce a compound of interest is a primary strategy for improving production titers. This involves both refining the existing capabilities of the native producers and introducing genetic modifications to amplify specific biosynthetic steps.
The optimization of native producers, such as Streptomyces peucetius and Streptomyces purpurascens, is a foundational approach to increasing the yield of anthracyclines. nih.gov Research has focused on mutant strains that accumulate key intermediates like epsilon-rhodomycinone (B1195070), the aglycone precursor to various rhodomycins and other important anthracyclines like doxorubicin (B1662922). nih.govresearchgate.net
| Parameter | Phase | Optimal Condition/Finding | Effect |
|---|---|---|---|
| Temperature | Growth & Production | ~30°C for production | Increased temperature enhances cell growth, but optimal productivity is temperature-specific. nih.gov |
| Dissolved Oxygen (DO) | Growth | DO control implemented | Increased all growth phase responses. nih.gov |
| Aeration | Production | Avoided or reduced | Aeration coupled with a pH decrease led to rapid product decay. nih.gov |
| pH | Production | Dynamic control (e.g., pH increase) | A pH increase combined with a temperature decrease was found to be beneficial for productivity. nih.gov |
A more targeted approach to enhancing production involves the overexpression of specific genes within the biosynthetic pathway. This strategy aims to eliminate bottlenecks by increasing the concentration of key enzymes responsible for rate-limiting steps. In the context of anthracycline biosynthesis, this has been applied to modify the final product's structure, for instance, to create novel, potentially improved derivatives. nih.govfrontiersin.org
In one study, Streptomyces peucetius was engineered to produce N,N-dimethylated anthracyclines. nih.govfrontiersin.org This was achieved by introducing a suite of genes from other anthracycline pathways. The gene rdmC, a methylesterase from the rhodomycin (B1170733) biosynthetic pathway of S. purpurascens, was introduced because it can process substrates with the desired N,N-dimethylated sugar moiety, a task the native enzyme could not perform efficiently. nih.govfrontiersin.org Concurrently, genes from the aclarubicin (B47562) biosynthetic pathway were introduced to create this specific sugar. The N-methyltransferases AclP and AknX2 were used to produce the dimethylated sugar, while the glycosyltransferases AknS and AknT were used to attach it to the aglycone backbone. nih.govfrontiersin.org This work highlights how the overexpression of a coordinated set of biosynthetic genes can redirect a metabolic pathway toward the production of a specific, novel compound. nih.gov
| Gene | Function | Origin Pathway | Purpose in Engineering |
|---|---|---|---|
| rdmC | Methylesterase | Rhodomycin (S. purpurascens) | To catalyze methylesterase activity on N,N-dimethylated substrates. nih.govfrontiersin.org |
| aclP | Sugar N-methyltransferase | Aclarubicin | To participate in the N,N-dimethylation of the sugar moiety. nih.govfrontiersin.org |
| aknX2 | Sugar N-methyltransferase | Aclarubicin | To participate in the N,N-dimethylation of the sugar moiety. nih.govfrontiersin.org |
| aknS | Glycosyltransferase | Aclarubicin | To replace the native glycosyltransferase for incorporating the modified sugar. nih.govfrontiersin.org |
| aknT | Glycosyltransferase | Aclarubicin | To replace the native glycosyltransferase for incorporating the modified sugar. nih.govfrontiersin.org |
Heterologous Expression Systems for Epsilon-Rhodomycin Biosynthesis
When optimization of the native producer is challenging or insufficient, the entire biosynthetic gene cluster can be transferred to a more suitable host organism. This process, known as heterologous expression, allows for production in well-characterized, genetically tractable, and industrially robust strains.
Several Streptomyces species have been developed as model hosts for the heterologous expression of secondary metabolite gene clusters. nih.gov Streptomyces lividans is among the most frequently used hosts due to its favorable characteristics, including low proteolytic activity and well-established genetic tools. nih.govnih.gov To further improve its utility as a production chassis, engineered strains of S. lividans have been created with "clean" metabolic backgrounds. nih.gov This is achieved by deleting the gene clusters for endogenous secondary metabolites, which simplifies downstream processing and reduces competition for common precursor molecules. nih.gov
S. lividans has been successfully used to express key tailoring enzymes for the bioconversion of rhodomycin D, a glycoside of epsilon-rhodomycinone, into doxorubicin. asm.org This demonstrates the host's capacity to functionally express complex enzymes from other pathways and perform specific chemical transformations on an epsilon-rhodomycin-related backbone. asm.org Other species, such as Streptomyces venezuelae, are also recognized for their potential to influence the biosynthesis of secondary metabolites and serve as hosts. mdpi.com
The introduction and expression of large biosynthetic gene clusters in heterologous hosts rely on effective vector systems. Plasmid-based systems are the most common tools for this purpose. nih.govnih.gov These systems typically involve multi-copy plasmids that can carry large DNA inserts containing the required genes. nih.gov
For expression in Streptomyces, these plasmids are often bifunctional, allowing them to be manipulated in E. coli before being transferred to the Streptomyces host. nih.gov Selection of successful transformants is commonly achieved using antibiotic resistance genes as markers. nih.gov However, to circumvent the use of antibiotics in industrial-scale production, more advanced systems have been developed. One innovative approach utilizes a toxin-antitoxin system to ensure plasmid stability. nih.gov In this setup, the host strain is engineered to contain a toxin gene in its genome, while the corresponding antitoxin gene is placed on the expression plasmid. nih.gov Consequently, only the cells that retain the plasmid can produce the antitoxin and survive, creating a powerful selection pressure without the need for external antibiotics. nih.gov
Epsilon-rhodomycinone serves as a valuable scaffold for combinatorial biosynthesis, an approach that mixes and matches genes from different biosynthetic pathways to create novel "unnatural" natural products. This strategy leverages the modular nature of many biosynthetic pathways to generate chemical diversity. researchgate.net
By expressing various enzymatic "cassettes" in a suitable host, the core structure of an anthracyclinone like epsilon-rhodomycinone can be systematically modified. researchgate.net For example, researchers have engineered multioxygenase cassettes to catalyze specific hydroxylations on the anthracycline ring system. researchgate.net In a direct application involving an epsilon-rhodomycinone derivative, genes from the daunorubicin (B1662515) pathway (DauP, DauK, and DoxA) were expressed in S. lividans to convert rhodomycin D into valuable anti-cancer drugs. asm.org This bioconversion demonstrates how a host system can be programmed with specific tailoring enzymes to perform a series of reactions—demethylation, decarboxylation, and hydroxylation—on a supplied precursor related to epsilon-rhodomycin. asm.org This approach opens the door to producing a wide array of bespoke anthracyclines from a common intermediate. researchgate.net
Engineering of Enzymatic Specificity for Novel Epsilon-Rhodomycin Analogs
A key strategy in generating novel epsilon-rhodomycin analogs is the targeted engineering of enzymes within its biosynthetic pathway to alter their substrate specificity. This allows for the incorporation of different building blocks or the modification of the core rhodomycin scaffold in ways not seen in nature.
Rational design of biosynthetic enzymes offers a targeted approach to modify their function. This method relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. A prime example of this is the engineering of DoxA, a cytochrome P450 monooxygenase involved in the biosynthesis of doxorubicin, a related anthracycline. While not directly from the epsilon-rhodomycin pathway, the principles applied to DoxA are highly relevant for the tailoring enzymes in rhodomycin biosynthesis.
The process begins with computational modeling and molecular docking studies to predict how the substrate, a rhodomycin precursor, binds to the active site of the enzyme. These simulations help identify key amino acid residues that interact with the substrate. By substituting these specific amino acids through site-directed mutagenesis, researchers can alter the shape and chemical environment of the active site, thereby changing the enzyme's substrate preference. For instance, modifying residues that form hydrogen bonds or hydrophobic interactions with the substrate can lead to the acceptance of alternative, unnatural substrates. This targeted approach has the potential to generate a diverse array of novel epsilon-rhodomycin analogs with modified aglycones or sugar moieties. nih.gov
| Enzyme Target | Engineering Strategy | Objective | Potential Outcome for Epsilon-Rhodomycin Analogs |
| Glycosyltransferases | Rational Design | Alter acceptor substrate affinity | Attachment of novel sugar moieties |
| P450 Monooxygenases | Site-Directed Mutagenesis | Modify hydroxylation patterns | Generation of analogs with altered bioactivity |
| Ketoreductases | Active Site Modification | Change stereochemistry of hydroxyl groups | Creation of epimers with different biological profiles |
| Methyltransferases | Substrate Binding Site Engineering | Alter methylation patterns | Production of analogs with improved efficacy or reduced toxicity |
In contrast to the knowledge-based approach of rational design, directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties, without the need for detailed structural information. d-nb.info This technique is particularly useful for tailoring enzymes in the epsilon-rhodomycin pathway, where structural data may be limited.
The process starts with the generation of a large library of mutant genes of a specific tailoring enzyme, such as a glycosyltransferase or an oxygenase. This genetic diversity is typically created using methods like error-prone PCR, which introduces random mutations throughout the gene. The library of mutant enzymes is then expressed in a suitable host organism, and a high-throughput screening or selection system is used to identify variants that exhibit the desired activity. For example, a screen could be designed to detect the production of a novel rhodomycin analog with an altered color or antibiotic activity.
The genes from the improved variants are then isolated, subjected to further rounds of mutagenesis and screening, and the process is repeated until an enzyme with the desired level of activity or altered specificity is obtained. This iterative process of mutation and selection can lead to significant improvements in enzyme function, enabling the biosynthesis of epsilon-rhodomycin analogs that would be difficult to produce through other means. dut.ac.za Studies on anthracycline methyltransferases have demonstrated that even subtle changes in these enzymes can lead to novel catalytic activities and altered substrate specificities. nih.govnih.govacs.org
| Directed Evolution Step | Technique | Purpose in Epsilon-Rhodomycin Research |
| 1. Gene Diversification | Error-prone PCR, DNA shuffling | Create a library of mutant tailoring enzyme genes. |
| 2. Library Expression | Heterologous expression in Streptomyces or E. coli | Produce a diverse set of enzyme variants. |
| 3. Screening/Selection | High-throughput colorimetric or bioactivity assays | Identify enzyme variants that produce novel rhodomycin analogs. |
| 4. Iteration | Sequential rounds of mutagenesis and screening | Accumulate beneficial mutations to enhance desired properties. |
Advanced Genetic Tools in Epsilon-Rhodomycin Research (e.g., CRISPR-Cas9 for Biosynthetic Gene Cluster manipulation)
The development of advanced genetic tools, particularly the CRISPR-Cas9 system and its variants like CRISPR-Cas12a, has revolutionized the ability to manipulate the biosynthetic gene clusters (BGCs) of natural products like epsilon-rhodomycin. nih.gov These tools offer unprecedented precision and efficiency in genome editing, allowing for targeted modifications to the genetic blueprint of the producing organism, typically a species of Streptomyces.
CRISPR-Cas9 can be programmed to create double-strand breaks at specific locations within the epsilon-rhodomycin BGC. This enables a variety of genetic manipulations, including:
Gene Knockouts: By disrupting the open reading frame of a specific gene, researchers can investigate its function in the biosynthetic pathway. For example, knocking out a gene encoding a specific tailoring enzyme can lead to the accumulation of an intermediate compound, providing insights into the pathway and potentially generating a novel analog.
Gene Insertion and Replacement: New genes, either from other biosynthetic pathways or synthetically designed, can be inserted into the BGC. This could involve introducing a gene for an enzyme with a different substrate specificity to create a hybrid pathway and produce novel rhodomycin derivatives.
Activation of Silent BGCs: Many Streptomyces species contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. CRISPR-based tools can be used to activate these clusters by inserting strong promoters, potentially leading to the discovery of entirely new rhodomycin-related compounds. researchgate.net
The application of these advanced genetic tools provides a powerful platform for both fundamental research into epsilon-rhodomycin biosynthesis and the applied goal of generating novel analogs with improved therapeutic potential. bohrium.com
Structural Biology and Enzymology of Epsilon Rhodomycin Biosynthetic Enzymes
Protein Structure Determination of Key Biosynthetic Enzymes
The three-dimensional structures of several key enzymes in the pathways leading to and modifying ε-rhodomycin have been elucidated, providing significant insights into their function. X-ray crystallography has been the primary method for determining these structures.
Aclacinomycin-10-hydroxylase (RdmB): The crystal structure of RdmB from Streptomyces purpurascens, a homolog of enzymes found in ε-rhodomycin pathways, has been solved to a 2.1Å resolution. nih.gov The structure reveals that RdmB has a fold similar to S-adenosyl-L-methionine (SAM)-dependent methyltransferases, despite catalyzing a hydroxylation reaction. nih.gov It forms a homodimer where the N-terminal domain is primarily involved in dimerization. The C-terminal domain possesses the canonical α/β nucleotide-binding fold for binding the cofactor, SAM. nih.gov
Carminomycin 4-O-methyltransferase (DnrK): The crystal structure of DnrK from Streptomyces peucetius has been determined in a ternary complex with its products, S-adenosyl-L-homocysteine (SAH) and 4-O-methoxy-epsilon-rhodomycin T, to a resolution of 2.35 Å. nih.gov DnrK is also a homodimer, with each subunit displaying the typical fold observed in small molecule O-methyltransferases. nih.gov
These structural studies are fundamental to understanding the precise molecular interactions that govern catalysis.
Table 1: Structural Data on Key Biosynthetic Enzymes
| Enzyme | Gene | Function | Organism | Structural Information |
|---|---|---|---|---|
| Aclacinomycin-10-hydroxylase | RdmB | Catalyzes C-10 hydroxylation of rhodomycin (B1170733) precursors. nih.gov | Streptomyces purpurascens | Crystal structure solved to 2.1Å resolution. nih.gov |
| Carminomycin 4-O-methyltransferase | DnrK | Catalyzes 4-O-methylation of the anthracycline ring. nih.gov | Streptomyces peucetius | Crystal structure of ternary complex solved to 2.35Å resolution. nih.gov |
| Aklavinone-11-hydroxylase | DnrF/RdmE | Catalyzes C-11 hydroxylation of aklavinone (B1666741) to form ε-rhodomycinone. wikipedia.orguniprot.orguniprot.org | S. peucetius / S. purpurascens | No full crystal structure reported in provided results, but domain architecture is known. uniprot.orguniprot.org |
Enzyme-Substrate Interactions in Epsilon-Rhodomycin Pathway Catalysis
Structural analyses have illuminated how these enzymes recognize and bind their specific anthracycline substrates.
In the case of DnrK , the crystal structure of the ternary complex provides a clear view of the active site. nih.gov It reveals the binding mode of the anthracycline substrate and suggests that conformational changes are part of the catalytic cycle. nih.gov
For RdmB , the crystal structure shows a large cleft adjacent to the bound SAM cofactor, which is appropriately sized to accommodate the bulky anthracycline substrate. nih.gov Analysis of an abortive enzyme-AdoMet-product ternary complex demonstrates that large conformational changes, specifically a domain rotation, occur upon substrate binding. nih.gov This rotation leads to the closure of the active site, sequestering the substrate and cofactor from the solvent for catalysis. nih.gov The binding of the substrate is crucial and facilitates the delocalization of electrons through its aromatic ring system, which is a key part of its unique catalytic mechanism. nih.gov
Mechanistic Studies of Epsilon-Rhodomycin Modifying Enzymes (e.g., Methyltransferases, Esterases, P450s)
The enzymes that modify the ε-rhodomycin core employ a variety of chemical mechanisms.
Methyltransferases:
DnrK catalyzes the methylation of the 4-hydroxyl group of the anthracycline ring system. nih.gov The positioning of the cofactor and substrate in the active site is consistent with an SN2 mechanism of methyl transfer. nih.gov Mutagenesis studies suggest that DnrK functions primarily as an entropic enzyme, where rate enhancement is achieved by correctly orienting the substrate and cofactor, rather than through acid/base catalysis. nih.gov
RdmB is a highly unusual enzyme. Although it is a methyltransferase homolog, it primarily catalyzes a decarboxylative hydroxylation at the C-10 position of its substrate, such as 15-demethoxy-epsilon-rhodomycin. nih.govproteopedia.org Recent studies have also uncovered a previously unknown 4-O-methylation activity. nih.gov Site-directed mutagenesis has shown that residues R307 and N260 are critical for the hydroxylase and methyltransferase activities, respectively, indicating two distinct catalytic centers. nih.gov The hydroxylation mechanism is cofactor-dependent and stepwise. nih.gov
Esterases:
DnrP is a rhodomycin D methylesterase that removes the methyl ester group introduced earlier in the pathway by DnrC. wikipedia.org This demethylation converts rhodomycin D to 10-carboxy-13-deoxycarminomycin. asm.orgresearchgate.net While the specific structure of DnrP is not detailed, a crystal structure for a homologous enzyme, aclacinomycin methylesterase from Streptomyces purpurascens, has been solved. wikipedia.org
P450s and other Hydroxylases:
DnrF/RdmE (Aklavinone-11-hydroxylase) is a FAD-dependent monooxygenase that catalyzes the final step in the formation of the ε-rhodomycinone aglycone by hydroxylating aklavinone at the C-11 position. wikipedia.orguniprot.orguniprot.org
DoxA is a cytochrome P-450 monooxygenase with broad substrate specificity. asm.orgwikipedia.org It is responsible for later-stage modifications, including the C-13 and C-14 hydroxylations that convert daunorubicin (B1662515) to doxorubicin (B1662922). wikipedia.orgresearchgate.net
RdmB performs its hydroxylation using a novel mechanism that does not involve cofactors typically associated with hydroxylases, like flavins or metal ions. proteopedia.orgdrugbank.com Instead, it uses SAM and molecular oxygen. nih.govproteopedia.org The proposed mechanism involves substrate decarboxylation to form a carbanion intermediate, which is stabilized by the positive charge of the SAM cofactor, facilitating the activation of molecular oxygen. nih.govrcsb.org
Cofactor Requirements and Catalytic Mechanisms
The function of these biosynthetic enzymes is critically dependent on specific cofactors that participate directly in the catalytic reactions.
Aklaviketone reductase (DnrH): This enzyme requires NADPH as a hydride donor to reduce the C-17 keto group of aklaviketone. wikipedia.org
Aklavinone-11-hydroxylase (DnrF/RdmE): This enzyme is a flavoprotein that requires FAD as a prosthetic group and NADPH to activate molecular oxygen for the hydroxylation reaction. wikipedia.orguniprot.orguniprot.org
Carminomycin 4-O-methyltransferase (DnrK): This enzyme uses S-adenosyl-L-methionine (SAM) as the methyl group donor. wikipedia.orgnih.gov The reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov
Aclacinomycin-10-hydroxylase (RdmB): This enzyme has a unique set of cofactor requirements for its hydroxylation activity:
S-adenosyl-L-methionine (SAM/AdoMet): It is required for the reaction, but not as a methyl donor. nih.govproteopedia.org Its positive charge is believed to be essential for catalysis. nih.govrcsb.org Analogs like sinefungin (B1681681) can also act as cofactors, while the product SAH is an inhibitor. nih.govproteopedia.org
Molecular Oxygen (O₂): Isotope labeling experiments have confirmed that the incorporated hydroxyl group is derived from molecular oxygen. nih.govrcsb.org
Thiol Reagents: The reaction requires a reducing agent such as glutathione or dithiothreitol. nih.govrcsb.org In the absence of a reductant, an intermediate consistent with a perhydroxy compound accumulates. nih.govrcsb.org
Cytochrome P-450 (DoxA): As a typical P-450 monooxygenase, DoxA has an absolute requirement for molecular oxygen (O₂) and NADPH . asm.orgwikipedia.org
Table 2: Cofactor Requirements for Key Modifying Enzymes
| Enzyme | Required Cofactor(s) | Role of Cofactor |
|---|---|---|
| DnrH (Aklaviketone reductase) | NADPH | Hydride donor for keto reduction. wikipedia.org |
| DnrF/RdmE (Aklavinone-11-hydroxylase) | FAD, NADPH | FAD is a prosthetic group; NADPH activates O₂. wikipedia.orguniprot.orguniprot.org |
| DnrK (Methyltransferase) | S-adenosyl-L-methionine (SAM) | Methyl group donor. wikipedia.orgnih.gov |
| RdmB (Hydroxylase) | S-adenosyl-L-methionine (SAM), O₂, Thiol reagent (e.g., glutathione) | SAM acts as a catalytic facilitator; O₂ is the source of the hydroxyl group; thiol is a reductant. nih.govrcsb.org |
| DoxA (Cytochrome P-450) | NADPH, O₂ | Reductant and oxygen source for hydroxylation. asm.orgwikipedia.org |
Analytical and Methodological Approaches in Epsilon Rhodomycin Research
Chromatographic Separation Techniques for Epsilon-Rhodomycin and its Intermediates (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the separation and analysis of epsilon-Rhodomycin and its related intermediates. This method offers high sensitivity and selectivity, which is essential when dealing with complex mixtures from microbial fermentation broths. In studies involving engineered Streptomyces strains designed to produce novel anthracyclines, LC-MS/MS is instrumental in detecting and quantifying intermediates of the biosynthetic pathway, including epsilon-Rhodomycin. The high-resolution separation capabilities of liquid chromatography, often employing reversed-phase columns, allow for the distinction of structurally similar rhodomycin (B1170733) analogues. The subsequent tandem mass spectrometry analysis provides molecular weight information and fragmentation patterns, which aid in the confident identification of these compounds.
Spectroscopic Characterization Methods for Structural Elucidation (e.g., UV-visible, FT-IR)
Spectroscopic methods are fundamental to the structural characterization of epsilon-Rhodomycin. Ultraviolet-visible (UV-Vis) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy provide valuable information about the molecule's chromophore and functional groups.
The UV-visible absorption spectra of rhodomycin analogues, including epsilon-Rhodomycin, exhibit characteristic peaks that are indicative of the anthracycline scaffold. In methanol, these compounds typically show absorption maxima in the ranges of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm mdpi.com. These absorptions are responsible for the distinct red or orange color of these compounds.
FT-IR spectroscopy is employed to identify the functional groups present in the epsilon-Rhodomycin molecule. The FT-IR spectra of rhodomycins characteristically show the presence of hydroxyl groups (around 3400-3300 cm⁻¹), a ketonic or ester carbonyl group (around 1740 cm⁻¹), and a hydrogen-bonded carbonyl group (around 1600 cm⁻¹) mdpi.com. These spectral features are consistent with the known structure of the rhodomycinone aglycone.
Table 1: Spectroscopic Data for Rhodomycin Analogues
| Spectroscopic Technique | Characteristic Peaks/Bands | Reference |
| UV-visible (in Methanol) | 297 nm, 492-497 nm, 522-526 nm, 557-562 nm | mdpi.com |
| FT-IR | 3400-3300 cm⁻¹ (Hydroxyl), 1740 cm⁻¹ (Ketonic/Ester Carbonyl), 1600 cm⁻¹ (Hydrogen-bonded Carbonyl) | mdpi.com |
Isotopic Labeling Studies for Biosynthetic Pathway Elucidation
Isotopic labeling is a definitive technique for elucidating biosynthetic pathways, and it has been applied to understand the role of epsilon-Rhodomycin as a key intermediate. Studies have utilized isotopically labeled precursors to trace their incorporation into downstream products. For instance, the conversion of exogenously added ¹⁴C-labeled epsilon-rhodomycinone (B1195070) into ¹⁴C-labeled daunorubicin (B1662515) glycosides has been demonstrated in mutants of a daunorubicin-producing Streptomyces species nih.govasm.org. These experiments have shown that a significant percentage of the labeled epsilon-rhodomycinone is metabolized and recovered as daunorubicin glycosides, confirming its role as a direct precursor in the pathway nih.govasm.org. Such studies are crucial for mapping the intricate network of reactions that lead to the formation of clinically important anthracyclines. The general principle of using stable isotopes like ¹³C and ¹⁵N in combination with techniques like NMR and mass spectrometry allows researchers to follow the metabolic fate of precursors and unravel complex biosynthetic transformations beilstein-journals.orgnih.gov.
Bioinformatic Tools for Biosynthetic Gene Cluster Analysis (e.g., Clinker, MIBiG)
The biosynthesis of epsilon-Rhodomycin is governed by a set of genes organized in a biosynthetic gene cluster (BGC). Modern bioinformatics tools are indispensable for the analysis of these BGCs.
Clinker is a tool that facilitates the visualization and comparison of BGCs nih.govnih.gov. It can be used to align the BGCs of different anthracyclines, such as doxorubicin (B1662922), rhodomycin, and aclarubicin (B47562), to identify homologous genes and understand the genetic basis for the structural diversity of these compounds nih.gov. This comparative analysis is vital for metabolic engineering efforts aimed at producing novel rhodomycin analogues.
The Minimum Information about a Biosynthetic Gene cluster (MIBiG) is a public repository that provides a standardized annotation of BGCs from various organisms asm.orgwikipedia.org. This database serves as a crucial reference for researchers to access information on known BGCs, including those responsible for the production of rhodomycins and other anthracyclines. By comparing a newly sequenced BGC to the entries in MIBiG, researchers can predict the class of natural product synthesized and the functions of the individual genes within the cluster.
Future Perspectives in Epsilon Rhodomycin Research
Discovery of Novel Epsilon-Rhodomycin-Derived Anthracyclines
The structural backbone of epsilon-rhodomycinone (B1195070) offers a versatile platform for combinatorial biosynthesis, a powerful strategy that involves the mix-and-match of genes from different biosynthetic pathways to generate novel "unnatural" natural products. By introducing heterologous genes into epsilon-rhodomycinone-producing strains, researchers can modify its structure to create new anthracycline analogs with potentially improved therapeutic properties.
A significant area of focus is the generation of N,N-dimethylated anthracyclines. frontiersin.org Recent studies have shown that incorporating L-rhodosamine, the N,N-dimethylated analog of the native L-daunosamine sugar, can lead to derivatives with reduced cardiotoxicity, a major dose-limiting side effect of current anthracycline chemotherapies. frontiersin.org This has been achieved by engineering the doxorubicin-producing organism, Streptomyces peucetius, to express genes from the aclarubicin (B47562) biosynthetic pathway. Specifically, the introduction of genes encoding sugar N-methyltransferases (AclP and AknX2) and alternative glycosyltransferases (AknS and AknT) has successfully led to the production of N,N-dimethyldaunorubicin. frontiersin.org
The process involves the enzymatic glycosylation of ε-rhodomycinone with the modified sugar, TDP-L-rhodosamine. frontiersin.org The native glycosyltransferase, DnrS, can be replaced by more promiscuous enzymes from other pathways to facilitate the attachment of the novel sugar moiety. frontiersin.org This approach highlights the potential for creating a wide range of epsilon-rhodomycin-derived glycosides by exploring the vast diversity of deoxysugar biosynthetic pathways found in nature.
However, the creation of these novel derivatives is not without its challenges. The downstream tailoring enzymes, which are responsible for further modifications of the anthracycline scaffold, often exhibit strict substrate specificity. For instance, the cytochrome P450 monooxygenase DoxA, which is crucial for the conversion of daunorubicin (B1662515) to doxorubicin (B1662922), has shown limited efficacy with N,N-dimethylated substrates. frontiersin.org This bottleneck restricts the efficient production of N,N-dimethyldoxorubicin and underscores the need for further protein engineering to broaden the substrate tolerance of these key enzymes. frontiersin.org
Engineering for Sustainable and Efficient Epsilon-Rhodomycin Production Systems
The industrial production of anthracyclines is often hampered by low fermentation yields and complex downstream processing. nih.gov Metabolic engineering and fermentation optimization are key strategies being employed to develop more sustainable and efficient production systems for epsilon-rhodomycin and its derivatives.
One approach to enhance production is to increase the precursor supply for the polyketide synthase (PKS) that assembles the epsilon-rhodomycinone backbone. This involves optimizing the central carbon metabolism to channel more building blocks, such as propionyl-CoA and malonyl-CoA, towards anthracycline biosynthesis. Furthermore, overcoming the toxic effects of the final products on the producing organism is crucial. Overexpression of self-resistance genes, such as the drrAB efflux pump, has been shown to improve the production of daunorubicin and doxorubicin, and this strategy can be applied to enhance the accumulation of novel epsilon-rhodomycin derivatives. nih.gov
Fermentation process optimization is another critical aspect for improving yields. This involves the systematic refinement of various culture parameters, including media composition, pH, temperature, and aeration. Statistical methods like response surface methodology are being used to identify the optimal conditions for maximal production of secondary metabolites. For instance, the choice of carbon source can significantly impact yield, with some studies suggesting that replacing sugars with oils can enhance the production of anthracyclines in Streptomyces. nih.gov
Furthermore, the development of robust and scalable fermentation processes is essential for the industrial viability of any new epsilon-rhodomycin-derived anthracycline. This includes the implementation of high-cell-density cultivation strategies and the design of cost-effective, food-grade culture media.
Elucidation of Uncharacterized Biosynthetic Steps and Enzymes in Epsilon-Rhodomycin Pathways
While the core biosynthetic pathway of daunorubicin and doxorubicin from epsilon-rhodomycinone has been largely elucidated, there are still knowledge gaps and enzymatic bottlenecks that are the subject of ongoing research. A deeper understanding of the enzymes involved in this pathway is crucial for rational engineering and the generation of novel derivatives.
The conversion of the initial glycosylated intermediate, rhodomycin (B1170733) D, to daunorubicin involves a series of tailoring reactions catalyzed by enzymes such as a methylesterase (DnrP), a 4-O-methyltransferase (DnrK), and a cytochrome P450 monooxygenase (DoxA). The substrate flexibility of these enzymes is a key determinant in the successful production of novel anthracyclines. For example, while DnrK has been shown to methylate various anthracycline intermediates, DnrP and DoxA can be significant bottlenecks when presented with modified substrates. frontiersin.org
In the quest to overcome these limitations, researchers are exploring alternative enzymes from other anthracycline biosynthetic pathways. For instance, the methylesterase RdmC from the rhodomycin biosynthetic pathway in Streptomyces purpurascens has been shown to accept N,N-dimethylated substrates more readily than DnrP, making it a valuable tool for engineering the production of N,N-dimethyldaunorubicin. frontiersin.org
The characterization of these tailoring enzymes, including their three-dimensional structures and catalytic mechanisms, will provide a roadmap for protein engineering efforts. By modifying the active sites of these enzymes, it may be possible to expand their substrate scope and improve their catalytic efficiency with novel epsilon-rhodomycin derivatives. Furthermore, the discovery and characterization of new enzymes from the vast genomic data of actinomycetes could reveal novel biocatalytic tools for anthracycline diversification.
Interdisciplinary Approaches for Epsilon-Rhodomycin Pathway Manipulation
The manipulation of the epsilon-rhodomycin pathway is increasingly benefiting from the convergence of multiple scientific disciplines. Synthetic biology, systems biology, and computational modeling are providing powerful new tools to complement traditional metabolic engineering approaches.
Synthetic biology offers a framework for the rational design and construction of novel biosynthetic pathways. The development of standardized genetic parts (such as promoters, ribosome binding sites, and terminators) and modular assembly techniques allows for the rapid and predictable engineering of Streptomyces hosts. This "plug-and-play" approach facilitates the introduction of heterologous genes and the fine-tuning of their expression levels to optimize the production of desired epsilon-rhodomycin derivatives.
Computational analysis and modeling are becoming indispensable for predicting the outcomes of genetic modifications and for designing novel biosynthetic pathways. plos.org For example, computational tools can be used to mine genomic databases for new enzymes with desired catalytic activities. nih.gov In silico models of metabolic networks can simulate the effects of gene knockouts or overexpressions on the flux through the epsilon-rhodomycin pathway, allowing for the prioritization of experimental targets. plos.org Molecular docking and dynamics simulations can provide insights into the substrate specificity of tailoring enzymes, guiding protein engineering efforts to create biocatalysts with altered or improved functions. mdpi.com
By integrating these interdisciplinary approaches, researchers can accelerate the discovery and development of novel epsilon-rhodomycin-derived anthracyclines with enhanced therapeutic profiles and can design more efficient and sustainable bioproduction platforms.
Q & A
Q. What are the recommended protocols for characterizing the molecular structure of ε-Rhodomycin rdc?
To ensure reproducibility, employ a combination of high-performance liquid chromatography (HPLC) for purity validation (>98%) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For NMR, use deuterated solvents (e.g., DMSO-d6) and calibrate chemical shifts against internal standards (e.g., tetramethylsilane) . Cross-validate findings with mass spectrometry (MS) to confirm molecular weight (±0.1 Da tolerance). Document all parameters (e.g., column type, flow rate, solvent gradients) to align with pharmacopeial standards .
Q. How should researchers design in vitro assays to evaluate ε-Rhodomycin rdc’s cytotoxicity?
Adopt a dose-response framework using cell lines (e.g., HEK-293, HeLa) with triplicate replicates per concentration. Include:
- Positive controls (e.g., doxorubicin for anthracycline-class reference).
- Negative controls (vehicle-only treated cells).
- Viability assays (MTT or resazurin reduction) with optical density (OD) measurements at 570 nm.
Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism’s sigmoidal model) and report confidence intervals .
Q. What statistical methods are appropriate for analyzing contradictory efficacy data in ε-Rhodomycin rdc studies?
For conflicting results (e.g., varying IC50 across cell lines), apply mixed-effects models to account for inter-experiment variability. Use Bland-Altman plots to visualize systematic biases and Cohen’s d to quantify effect size differences. If outliers persist, conduct sensitivity analyses by excluding outliers and re-evaluating significance thresholds (p < 0.05 with Bonferroni correction) .
Advanced Research Questions
Q. How can researchers optimize ε-Rhodomycin rdc’s pharmacokinetic profile for in vivo studies?
Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). Key steps:
Solubility screening : Determine logP values via shake-flask method.
Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS.
Tissue distribution : Radiolabel ε-Rhodomycin rdc (e.g., 14C) and measure radioactivity in organs post-administration.
Validate models using in vivo data from rodent studies (e.g., plasma half-life, AUC0–24) .
Q. What strategies resolve discrepancies in ε-Rhodomycin rdc’s mechanism of action (MOA) across studies?
Integrate multi-omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes (DEGs) post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-HRMS to track metabolic pathway perturbations.
Use pathway enrichment analysis (e.g., KEGG, Reactome) to reconcile MOA hypotheses. For example, if studies conflict on apoptosis vs. autophagy induction, validate via Western blotting (cleaved caspase-3 vs. LC3-II/LC3-I ratios) .
Q. How should researchers address ethical and methodological biases in ε-Rhodomycin rdc’s preclinical trials?
Adhere to ARRIVE 2.0 guidelines for animal studies:
- Randomization : Block randomization to allocate treatment/control groups.
- Blinding : Double-blind protocols for data collection and analysis.
- Sample size justification : Power analysis (α = 0.05, β = 0.2) based on pilot data.
For human-derived samples (e.g., primary cells), comply with MRC diversity criteria by reporting donor demographics (age, sex, ethnicity) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
